Methyl 4-(azetidine-3-carbonyl)benzoate
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Overview
Description
Methyl 4-(azetidine-3-carbonyl)benzoate is a chemical compound that features a four-membered azetidine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of robust and high-yielding reactions, such as the aza Paternò–Büchi reaction, would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidine-3-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azetidine ring or the ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Methyl 4-(azetidine-3-carbonyl)benzoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in unique chemical transformations, which can affect biological pathways and enzyme activities . The ester group can also undergo hydrolysis, releasing the active azetidine moiety.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Azetidinones: Compounds featuring a similar four-membered ring structure but with different functional groups.
Cyclobutane derivatives: Compounds with a similar ring strain but different chemical properties.
Uniqueness
Methyl 4-(azetidine-3-carbonyl)benzoate is unique due to its combination of an azetidine ring and a benzoate ester, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(azetidine-3-carbonyl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
UOIRZNJHQJQWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2 |
Origin of Product |
United States |
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